molecular formula C14H13BrO B6326712 1-Bromo-3-(4-methoxybenzyl)benzene CAS No. 53039-49-9

1-Bromo-3-(4-methoxybenzyl)benzene

Cat. No.: B6326712
CAS No.: 53039-49-9
M. Wt: 277.16 g/mol
InChI Key: KKPSLFBGGFDGRE-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H13BrO and a molecular weight of 277.16 g/mol It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a 4-methoxybenzyl group

Preparation Methods

The synthesis of 1-Bromo-3-(4-methoxybenzyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-methoxybenzyl)benzene using bromine or a brominating agent under controlled conditions . Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst . Industrial production methods typically involve large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-(4-methoxybenzyl)benzene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

1-Bromo-3-(4-methoxybenzyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-bromo-3-[(4-methoxyphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPSLFBGGFDGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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